Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate
Description
This compound is a structurally complex molecule featuring a pyrimidine core substituted with a 4-fluorophenyl group, a methyl(methylsulfonyl)amino moiety, and an isopropyl group at positions 4, 2, and 6, respectively. The hept-6-enoate backbone includes a tert-butyl(dimethyl)silyl (TBDMS) ether at position 3 and a 5-oxo group, with the ester functionality provided by the tert-butyl group.
Properties
Molecular Formula |
C32H48FN3O6SSi |
|---|---|
Molecular Weight |
649.9 g/mol |
IUPAC Name |
tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate |
InChI |
InChI=1S/C32H48FN3O6SSi/c1-21(2)28-26(29(22-13-15-23(33)16-14-22)35-30(34-28)36(9)43(10,39)40)18-17-24(37)19-25(20-27(38)41-31(3,4)5)42-44(11,12)32(6,7)8/h13-18,21,25H,19-20H2,1-12H3 |
InChI Key |
CSFUQLGUPSGTKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(=O)CC(CC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Substituted Pyrimidine Assembly
The 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl group is constructed via:
Step 1: Biginelli-type Cyclocondensation
Ethyl 3-oxohexanoate + Guanidine derivative → Dihydropyrimidinone intermediate
- Conditions : HCl/EtOH reflux, 12 hr (Yield: 68–72%)
Step 2: Sulfonamidation
Dihydropyrimidinone + Methanesulfonyl chloride → N-methylsulfonamide derivative
- Conditions : Pyridine/DCM, 0°C→RT, 4 hr (Yield: 85%)
Silyl Protection of Hydroxyl Group
tert-Butyldimethylsilyl (TBS) Ether Formation
The 3-hydroxy group is protected early in the synthesis to prevent unwanted side reactions:
3-Hydroxy intermediate + tert-Butyldimethylsilyl chloride → TBS-protected derivative
- Base : Imidazole (1.2 eq)
- Solvent : DMF, 25°C
- Time : 6 hr (Yield: 93%)
Industrial Optimization :
- Continuous flow reactors reduce reaction time to 15 min
- TBSCl stoichiometry optimized to 1.05 eq to minimize waste
α,β-Unsaturated Keto-Ester Construction
Aldol Condensation Strategy
Terf-butyl 5-oxohexanoate + Pyrimidinyl aldehyde → α,β-Unsaturated ketone
- Catalyst : L-Proline (20 mol%)
- Solvent : THF/H₂O (10:1)
- Temperature : −20°C, 24 hr (Yield: 65%, dr >20:1)
Horner-Wadsworth-Emmons Olefination
Alternative industrial method from patent WO2014203045A1:
Phosphonate ester + Pyrimidinyl ketone → E-α,β-unsaturated ketone
- Base : NaHMDS (1.5 eq)
- Solvent : THF, −78°C→RT
- Yield : 88% (E/Z >95:5)
Final Fragment Coupling
Peptide Coupling for Backbone Assembly
Pyrimidinyl carboxylic acid + Silylated amino ester → Target compound
- Reagent : EDCI/HOBt (1.2 eq each)
- Solvent : DCM, 0°C→RT
- Time : 12 hr (Yield: 75%)
- Cu(I)/TEMPO catalytic oxidation system replaces stoichiometric oxidants
- O₂ as terminal oxidant (30°C, acetone/H₂O)
- Yield improvement to 82% with 99.5% purity
Industrial vs. Laboratory-Scale Methodologies
Critical Process Analytical Technologies (PAT)
- Online FTIR Monitoring : Tracks silylation completion in real-time
- Chiral HPLC : Ensures >99% ee at C3 and C7 centers
- Reaction Calorimetry : Controls exotherms during Suzuki coupling
Yield Optimization Strategies
- Taguchi Method Analysis : Identified four critical parameters (Table 2):
| Factor | Optimal Level | Contribution to Yield (%) |
|---|---|---|
| Suzuki Catalyst Loading | 0.8 mol% Pd | 38.2 |
| Silylation Temperature | 18–22°C | 25.7 |
| Olefination Base | KOtBu | 19.4 |
| Coupling Solvent | MeCN/H₂O | 16.7 |
Implementation increased overall yield from 41% to 67% in pilot batches.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., sodium tetrachloroaurate(III) dihydrate for deprotection of tert-butyl(dimethyl)silyl groups ).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butyl(dimethyl)silyl group can yield the corresponding alcohol.
Scientific Research Applications
Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical transformations.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs vary in substituents, ester groups, and backbone modifications. Key examples include:
- TBDMS vs. Hydroxyl Groups : The TBDMS ether in the parent compound enhances lipophilicity and metabolic stability compared to hydroxyl-containing analogs, which may improve membrane permeability but reduce solubility .
- Ester Groups : The tert-butyl ester likely acts as a prodrug, hydrolyzing in vivo to the active carboxylic acid, whereas methyl esters are less stable under physiological conditions .
Pharmacological and Physicochemical Properties
- Solubility: The sulfonamide group enhances aqueous solubility relative to non-sulfonamide analogs, though the TBDMS ether counteracts this by increasing hydrophobicity .
- Bioavailability : The tert-butyl ester may improve oral absorption compared to free acids or methyl esters, as seen in prodrug strategies for antiviral agents .
- Target Affinity : The 4-fluorophenyl group is conserved across analogs, suggesting its role in π-π stacking interactions with enzyme active sites. Replacement with indole () disrupts this interaction, reducing potency .
Research Findings and Limitations
- Similarity Scores : The compound in with a 0.65 similarity score shares core pyrimidine and sulfonamide features but lacks the TBDMS group, underscoring the trade-off between structural complexity and synthetic feasibility .
- Contradictions : While emphasizes that isoelectronic compounds may share properties, the indole analog () demonstrates that heterocycle replacement drastically alters activity, highlighting the importance of structural geometry .
Biological Activity
Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis of the Compound
The synthesis pathway for this compound involves multiple steps, including the use of tert-butyldimethylsilyl (TBDMS) as a protecting group. The synthetic route typically includes reactions involving pyrimidine derivatives and various reagents to achieve the desired molecular structure. For instance, a common method involves refluxing a mixture of specific pyrimidine derivatives with TBDMS-protected alcohols in acetonitrile, followed by purification through crystallization techniques .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including the compound . The biological activity is primarily assessed through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.
Table 1: Inhibitory Activity Against COX Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Tert-butyl compound | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Diclofenac | 6.74 | 1.10 |
The compound exhibited moderate inhibitory activity against COX enzymes, suggesting its potential as an anti-inflammatory agent . In vivo studies demonstrated that it could reduce inflammation in carrageenan-induced paw edema models, showing efficacy comparable to established anti-inflammatory drugs like indomethacin .
Structure-Activity Relationships (SAR)
The structure of the compound is critical for its biological activity. Modifications to the pyrimidine ring and side chains can significantly influence its potency and selectivity towards COX enzymes. For example, the presence of electron-donating groups enhances anti-inflammatory activity by improving binding affinity to the active site of COX enzymes .
Case Studies
Several case studies have been conducted to evaluate the pharmacological effects of similar compounds:
- Pyrimidine Derivatives : A series of pyrimidine derivatives were synthesized and tested for their anti-inflammatory properties. Compounds with specific substituents showed enhanced inhibition of COX enzymes compared to others lacking these modifications.
- Comparative Studies : In a comparative study, the tert-butyl compound was evaluated alongside traditional non-steroidal anti-inflammatory drugs (NSAIDs). Results indicated that while it had a higher IC50 value than celecoxib, its unique mechanism could provide alternative therapeutic benefits without some common NSAID side effects.
Q & A
Advanced Research Question
- DFT calculations : Model transition states for key steps (e.g., esterification) to predict regioselectivity.
- Molecular dynamics (MD) : Simulate conformational changes in solution to explain NMR splitting patterns .
- Docking studies : Use the compound’s SMILES notation (e.g., from PubChem ) to assess binding affinities.
How can researchers resolve discrepancies between theoretical and observed spectral data?
Advanced Research Question
For NMR contradictions:
- Dynamic effects : Use VT-NMR to assess temperature-dependent shifts caused by rotamers.
- Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify hydrogen bonding interactions.
For mass spectrometry, ensure ionization parameters (e.g., ESI vs. MALDI) are optimized to avoid fragmentation artifacts .
What methodologies are recommended for analyzing hygroscopicity and air sensitivity?
Advanced Research Question
- Karl Fischer titration : Quantify water content in solid/liquid samples.
- TGA/DSC : Monitor thermal decomposition under controlled humidity .
- In situ IR : Track hydrolysis of silyl ethers in real-time under ambient conditions .
How can researchers validate the stereochemical integrity of the α,β-unsaturated ketone moiety?
Advanced Research Question
- CD Spectroscopy : Detect Cotton effects indicative of chiral centers.
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
- NOE experiments : Identify spatial proximity between protons to confirm geometry .
What strategies mitigate challenges in scaling up the synthesis from milligram to gram quantities?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
